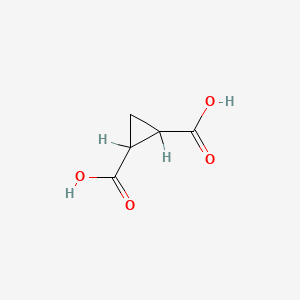

(1R,2R)-cyclopropane-1,2-dicarboxylic acid

Description

The exact mass of the compound (1R,2R)-cyclopropane-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167091. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,2R)-cyclopropane-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-cyclopropane-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426198 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58616-95-8, 696-75-3 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,2R)-cyclopropane-1,2-dicarboxylic acid: Chemical Properties and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its role as an enzyme inhibitor and provides relevant experimental protocols.

Core Chemical and Physical Properties

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a chiral organic compound with a rigid cyclopropane backbone. This rigidity is crucial for its biological activity, allowing for precise orientation of the dicarboxylic acid functional groups. The physical and chemical properties of this compound and its related stereoisomers are summarized below.

Table 1: Physical and Chemical Properties

| Property | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | cis-1,2-Cyclopropane dicarboxylic acid | General/Unspecified Isomer | Reference |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | C₅H₆O₄ | [1][2][3][4] |

| Molecular Weight | 130.10 g/mol | 130.1 g/mol | 130.10 g/mol | [1][2][3][4] |

| CAS Number | 34202-45-4 | 696-74-2 | 1489-58-3 | [3][5] |

| Melting Point | Not specified | 139-140 °C | Not specified | [3] |

| pKa₁ | 3.84±0.11 (Predicted) | 3.33 | Not specified | [3][6] |

| pKa₂ | Not specified | 6.47 | Not specified | [3] |

| Topological Polar Surface Area | 74.6 Ų | 74.6 Ų | 74.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | 2 | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 | [1][2] |

| Rotatable Bond Count | 2 | 2 | 2 | [1][2] |

Table 2: Spectroscopic Data

| Spectrum Type | (1R,2R)- or (1S,2S)-cyclopropane-1,2-dicarboxylic acid | cis-1,2-Cyclopropane dicarboxylic acid | Reference |

| ¹H NMR | Data available, specific shifts not detailed in search results. | Data available, specific shifts not detailed in search results. | [2][7] |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | Data available, specific shifts not detailed in search results. | [2] |

| IR | Data available through spectral databases. | Data available through spectral databases. | |

| Mass Spectrometry | Data available through spectral databases. | Data available through spectral databases. |

Biological Activity: Inhibition of Cysteine Biosynthesis

(1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives are potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants.[8] This pathway is absent in mammals, making OASS an attractive target for the development of novel antibiotics.[9][10]

The bacterial cysteine biosynthesis pathway is a two-step process. First, serine acetyltransferase (SAT) catalyzes the conversion of L-serine to O-acetylserine (OAS). Subsequently, OASS facilitates the reaction of OAS with sulfide to produce cysteine.[11][12] By inhibiting OASS, cyclopropane-1,2-dicarboxylic acid derivatives disrupt this essential pathway, leading to a depletion of cysteine, which is vital for bacterial survival.[13]

Experimental Protocols

Synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid

A common method for the synthesis of trans-cyclopropane-1,2-dicarboxylic acid derivatives involves the hydrolysis of a corresponding diester. For example, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed to the desired diacid.[8]

Protocol Outline for Hydrolysis: [8]

-

Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in a suitable solvent such as ethanol.

-

Add a stoichiometric amount of a base, for instance, potassium hydroxide.

-

The reaction mixture is typically refluxed to drive the hydrolysis to completion.

-

After the reaction is complete, the mixture is cooled and acidified (e.g., with HCl) to protonate the carboxylate, leading to the precipitation of the dicarboxylic acid.

-

The product can then be isolated by filtration and purified, for example, by recrystallization.

O-acetylserine sulfhydrylase (OASS) Inhibition Assay

The inhibition of OASS by (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives can be quantified using a fluorimetric method. This assay takes advantage of the intrinsic fluorescence of the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. Ligand binding alters the microenvironment of PLP, causing a change in its fluorescence emission.[14]

Protocol Outline for Fluorimetric Assay: [14]

-

Prepare a solution of the purified OASS enzyme (e.g., 1 µM) in a suitable buffer (e.g., 100 mM HEPES, pH 7.0).

-

Place the enzyme solution in a fluorometer cuvette at a controlled temperature (e.g., 20 °C).

-

Titrate the enzyme solution with increasing concentrations of the inhibitor ((1R,2R)-cyclopropane-1,2-dicarboxylic acid).

-

After each addition of the inhibitor, allow the system to equilibrate.

-

Measure the fluorescence emission spectrum of the PLP cofactor.

-

The dissociation constant (Kd) can be determined by plotting the change in fluorescence against the inhibitor concentration and fitting the data to a suitable binding isotherm.

Conclusion

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a molecule with well-defined chemical properties and significant potential in the field of drug development, particularly as a scaffold for novel antibacterial agents. Its mode of action via the inhibition of the bacterial cysteine biosynthesis pathway presents a promising avenue for combating antibiotic resistance. The experimental protocols outlined in this guide provide a foundation for further research and development of this and related compounds.

References

- 1. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]

- 4. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:34202-45-4 | (1R,2R)-1,2-Cyclopropanedicarboxylic acid | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. cis-1,2-Cyclopropane dicarboxylic acid(696-74-2) 1H NMR spectrum [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the cysteine biosynthesis pathway in microorganisms: Mechanism, structure, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of cyclopropane-1,2-dicarboxylic acid, with a focus on the (1R,2R)-trans isomer. Due to the limited availability of experimental data for the specific (1R,2R) enantiomer, this guide also includes data for the corresponding cis-isomer and other relevant derivatives to provide a comparative context for researchers.

Physicochemical Properties

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a chiral organic compound with a rigid cyclopropane ring, making it a valuable building block in medicinal chemistry and materials science. Its stereochemistry plays a crucial role in its biological activity and physical properties.

Table 1: General and Computed Physical Properties of cyclopropane-1,2-dicarboxylic acid

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | PubChem |

| Molecular Weight | 130.10 g/mol | PubChem |

| XLogP3-AA (Computed) | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 130.02660867 Da | PubChem |

| Topological Polar Surface Area | 74.6 Ų | PubChem |

Note: The computed properties are for the general cyclopropane-1,2-dicarboxylic acid structure and are not specific to the (1R,2R) isomer, though they are expected to be identical.

Melting Point

The melting point of a solid is a critical indicator of its purity. While a specific experimental melting point for (1R,2R)-cyclopropane-1,2-dicarboxylic acid was not found in the reviewed literature, data for its isomers are available and presented below for comparison.

Table 2: Melting Points of cyclopropane-1,2-dicarboxylic acid Isomers

| Isomer | Melting Point (°C) | Source |

| cis-1,2-cyclopropanedicarboxylic acid | 139 - 140 | ChemicalBook[1] |

| cyclopropane-1,1-dicarboxylic acid | 134 - 136 | Sigma-Aldrich |

| (1R,2R)-cyclopropane-1,2-dicarboxylic acid | Data not available |

Solubility

Table 3: Qualitative Solubility of cyclopropane-1,2-dicarboxylic acid Isomers

| Isomer | Solvent | Solubility | Source |

| cis-1,2-cyclopropanedicarboxylic acid | Water | Slightly Soluble | ChemicalBook[1] |

| cis-1,2-cyclopropanedicarboxylic acid | Methanol | Slightly Soluble | ChemicalBook[1] |

| cyclopropane-1,1-dicarboxylic acid | Methanol | 1 g/10 mL (Soluble) | Sigma-Aldrich |

| (1R,2R)-cyclopropane-1,2-dicarboxylic acid | Various | Data not available |

Acidity (pKa)

The acidity of the carboxylic acid groups is a key determinant of the molecule's behavior in biological systems. Experimental pKa values for the cis-isomer have been reported, providing an estimate for the acidity of the (1R,2R)-trans-isomer.

Table 4: pKa Values of cyclopropane-1,2-dicarboxylic acid Isomers

| Isomer | pKₐ₁ | pKₐ₂ | Source |

| cis-1,2-cyclopropanedicarboxylic acid | 3.33 (thermodynamic) | 6.47 (thermodynamic) | R. Williams pKa Data[2] |

| cis/trans mixture (predicted) | 3.84 ± 0.11 | - | ChemicalBook[3] |

| (1R,2R)-cyclopropane-1,2-dicarboxylic acid | Data not available | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of (1R,2R)-cyclopropane-1,2-dicarboxylic acid is expected to show characteristic signals for the cyclopropyl protons and the acidic protons of the carboxyl groups. The cyclopropyl protons typically appear in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and the cyclopropyl carbons. The strained nature of the cyclopropane ring influences the chemical shifts of its carbon atoms, often causing them to appear at unusually high field (low ppm values). For the parent cyclopropane, the carbon chemical shift is around -2.7 ppm[4].

Table 5: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| cis-1,2-Cyclopropanedicarboxylic acid | ¹H | Signals for cyclopropyl and carboxylic acid protons are expected. |

| cis-1,2-Cyclopropanedicarboxylic acid | ¹³C | Signals for cyclopropyl and carboxyl carbons are expected. |

| Cyclopropanecarboxylic acid | ¹H | ~1.0-1.2 (m, 4H, cyclopropyl CH₂), ~1.5 (m, 1H, cyclopropyl CH), ~12.0 (br s, 1H, COOH) |

| Cyclopropanecarboxylic acid | ¹³C | ~8.5 (CH₂), ~13.5 (CH), ~180.0 (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. The cyclopropane ring will also exhibit characteristic C-H and C-C vibrational modes.

Table 6: Typical IR Absorption Bands for Carboxylic Acids and Cyclopropanes

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (very broad) |

| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong) |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 |

| Cyclopropane | C-H stretch | ~3080 - 3040 |

| Cyclopropane | -CH₂- deformation | 1480 - 1440 |

| Cyclopropane | Ring vibrations | ~1020 |

Biological Activity and Signaling Pathways

Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of key enzymes in bacterial and plant metabolic pathways, highlighting their potential as antimicrobial agents and herbicides.

Inhibition of O-acetylserine Sulfhydrylase (OASS)

(1R,2R)-cyclopropane-1,2-dicarboxylic acid derivatives are inhibitors of O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway in bacteria. Inhibition of OASS disrupts the production of cysteine, an essential amino acid for bacterial survival.

Inhibition of Ketol-Acid Reductoisomerase (KARI)

Cyclopropane dicarboxylic acid derivatives also act as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid (valine, leucine, and isoleucine) biosynthesis pathway in plants and microorganisms.

Metabolic Fate and Mitochondrial Toxicity

Some drugs are metabolized to cyclopropane carboxylic acids, which can then interfere with mitochondrial fatty acid β-oxidation. This can lead to an accumulation of fatty acids and subsequent cellular toxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physical properties of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Melting Point Determination

Protocol:

-

Sample Preparation: A small amount of the crystalline (1R,2R)-cyclopropane-1,2-dicarboxylic acid is finely ground.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point.

-

Slow Heating: The heating rate is then reduced to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Determination

Protocol:

-

Preparation: A series of vials containing a fixed volume of the desired solvent (e.g., water, methanol, ethanol) are prepared.

-

Addition of Solute: Increasing, known amounts of (1R,2R)-cyclopropane-1,2-dicarboxylic acid are added to each vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).

-

Observation: The vial with the highest concentration of solute that is completely dissolved is noted. For more precise measurements, the saturated solution is filtered to remove undissolved solid.

-

Quantification: The concentration of the dissolved acid in the filtered saturated solution is determined by a suitable analytical method, such as titration with a standardized base.

pKa Determination (Potentiometric Titration)

Protocol:

-

Solution Preparation: A solution of (1R,2R)-cyclopropane-1,2-dicarboxylic acid of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Collection: The pH of the solution is recorded after each incremental addition of the base.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The first and second equivalence points are determined from the points of maximum slope.

-

pKa Calculation: The pKₐ₁ is the pH at the volume of base corresponding to half of the first equivalence point. The pKₐ₂ is the pH at the volume of base corresponding to the midpoint between the first and second equivalence points.

Conclusion

This technical guide has summarized the available physical property data for (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its isomers. While there are gaps in the experimental data for the specific (1R,2R)-trans isomer, the provided information on related compounds offers valuable reference points for researchers. The biological activity of cyclopropane dicarboxylic acid derivatives as enzyme inhibitors opens avenues for their application in drug development and agrochemicals. The detailed experimental protocols and workflows provided herein offer a practical guide for the determination of the key physical properties of this and similar molecules. Further experimental investigation is warranted to fully characterize the physicochemical profile of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

References

- 1. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. cis/trans 1,2-cyclopropanedicarboxylic acid CAS#: 1489-58-3 [amp.chemicalbook.com]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Stereochemistry of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, a key chiral building block in medicinal chemistry. The document details synthetic routes to both cis and trans isomers, with a focus on methods for achieving high enantiopurity of the (1R,2R) configuration. Key methodologies, including the hydrolysis of enantiopreserved precursors and the enzymatic resolution of racemic mixtures, are presented with detailed experimental protocols. Quantitative data on reaction yields, enantiomeric excess, and biological activity are systematically summarized in tabular format. Furthermore, the guide illustrates the crucial role of (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives as inhibitors of O-acetylserine sulfhydrylase (OASS), a promising target for novel antibacterial agents. Visual diagrams generated using the DOT language are provided to elucidate synthetic pathways and the mechanism of enzyme inhibition.

Introduction to the Stereochemistry of Cyclopropane-1,2-dicarboxylic Acid

Cyclopropane-1,2-dicarboxylic acid exists as three stereoisomers: a mesocis-diacid and a pair of enantiomers, (1R,2R) and (1S,2S), which constitute the trans-racemate. The constrained three-membered ring imparts a rigid conformation to the molecule, making these stereoisomers valuable scaffolds in drug design for probing specific binding interactions with biological targets. The (1R,2R)-enantiomer, in particular, has garnered significant attention for its role in the development of potent enzyme inhibitors.

Synthesis of Cyclopropane-1,2-dicarboxylic Acid Stereoisomers

The preparation of specific stereoisomers of cyclopropane-1,2-dicarboxylic acid can be achieved through stereoselective synthesis or by resolution of racemic mixtures.

Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid Derivatives

The cis-isomer is often synthesized from commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione.[1]

Experimental Protocol 1: Synthesis of cis-Cyclopropane-1,2-dicarboxylic Acid Derivatives via Hydrolysis [1]

-

Materials: 3-oxabicyclo[3.1.0]hexane-2,4-dione, water or ethanol.

-

Procedure:

-

3-oxabicyclo[3.1.0]hexane-2,4-dione is hydrolyzed with either water or ethanol.

-

The reaction mixture is stirred until completion (monitoring by TLC or other suitable methods).

-

The product, cis-cyclopropane-1,2-dicarboxylic acid or its monoester, is isolated and purified by standard procedures (e.g., extraction, crystallization).

-

-

Outcome: This method provides the cis-diacid or its corresponding monoester in good overall yields.[1]

Synthesis of trans-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives

The enantiomerically pure (1R,2R)-diacid is typically obtained by the hydrolysis of its corresponding diethyl ester, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.[1]

Experimental Protocol 2: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate [1]

-

Materials: Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, potassium hydroxide (KOH), water, ethanol.

-

Procedure:

-

Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate is dissolved in a suitable solvent such as ethanol.

-

A stoichiometric amount of potassium hydroxide dissolved in water is added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete.

-

The reaction mixture is acidified to precipitate the dicarboxylic acid.

-

The product is collected by filtration, washed, and dried.

-

-

Outcome: This procedure yields (1R,2R)-cyclopropane-1,2-dicarboxylic acid or its monoester in quantitative yields.[1]

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is critical for the application of (1R,2R)-cyclopropane-1,2-dicarboxylic acid in drug development. This is primarily accomplished through enzymatic resolution of racemic mixtures.

Enzymatic Resolution of trans-Cyclopropane-1,2-dicarboxamides

The amidase activity of microorganisms such as Rhodococcus rhodochrous IFO 15564 has been effectively utilized for the enantioselective hydrolysis of racemic trans-cyclopropane-1,2-dicarboxamides.[2] This method allows for the separation of the enantiomers based on the differential rate of hydrolysis.

Experimental Protocol 3: Enantioselective Hydrolysis using Rhodococcus rhodochrous [2][3]

-

Substrate: Racemic trans-N-substituted-cyclopropane-1,2-dicarboxamide derivatives.

-

Biocatalyst: Whole cells of Rhodococcus rhodochrous IFO 15564.

-

Procedure:

-

The racemic amide substrate is suspended in a buffered aqueous solution.

-

A suspension of R. rhodochrous cells is added to the substrate mixture.

-

The reaction is incubated at a controlled temperature (e.g., 28-30 °C) with agitation.

-

The progress of the reaction and the enantiomeric excess (ee) of the remaining substrate and the product are monitored by chiral HPLC.

-

The reaction is stopped at the desired conversion, and the unreacted (1R,2R)-amide and the hydrolyzed (1S,2S)-acid are separated and purified.

-

-

Outcome: This method can yield the unreacted (1R,2R)-amide with high enantiomeric excess. For example, the hydrolysis of methyl (±)-trans-2-carbamoylcyclopropanecarboxylate resulted in the remaining (1R,2R)-ester with >99% ee.[3]

Data Presentation

Table 1: Enantiomeric Excess (ee) in Enzymatic Resolution of trans-Cyclopropane Derivatives

| Substrate (Racemic) | Product | Remaining Substrate | ee of Product (%) | ee of Remaining Substrate (%) | Reference |

| Methyl (±)-trans-2-carbamoylcyclopropanecarboxylate | (1S,2S)-trans-2-carboxycyclopropanecarboxamide | Methyl (1R,2R)-trans-2-carbamoylcyclopropanecarboxylate | 91 | >99 | [3] |

| (±)-trans-N-benzylcyclopropane-1,2-dicarboxamide | (1S,2S)-trans-N-benzyl-2-carboxycyclopropanecarboxamide | (1R,2R)-trans-N-benzylcyclopropane-1,2-dicarboxamide | - | 75 | [3] |

| (±)-trans-N-allylcyclopropane-1,2-dicarboxamide | (1S,2S)-trans-N-allyl-2-carboxycyclopropanecarboxamide | (1R,2R)-trans-N-allylcyclopropane-1,2-dicarboxamide | - | 93 | [3] |

| (±)-trans-N-allyl-N-methylcyclopropane-1,2-dicarboxamide | (1S,2S)-trans-N-allyl-N-methyl-2-carboxycyclopropanecarboxamide | (1R,2R)-trans-N-allyl-N-methylcyclopropane-1,2-dicarboxamide | - | 97 | [3] |

Table 2: Chiral HPLC Conditions for Enantiomeric Separation

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Methyl trans-2-carbamoylcyclopropanecarboxylate | Chiralcel OD | hexane/propan-2-ol 90:10 | 0.8 | 210 | [3] |

| Benzyl trans-2-carbamoylcyclopropanecarboxylate | Chiralpak IA | n-hexane/propan-2-ol 93:7 | 0.8 | 215 | [3] |

| trans-N-benzylcyclopropane-1,2-dicarboxamide | Chiralpak IA | n-hexane/propan-2-ol 95:5 | 0.8 | 215 | [3] |

| trans-N-allylcyclopropane-1,2-dicarboxamide | Chiralcel OD | n-hexane/propan-2-ol 94:6 | 0.8 | 215 | [3] |

Table 3: Spectroscopic Data for Selected Cyclopropane-1,2-dicarboxylic Acid Derivatives

| Compound | 1H NMR (CDCl3, 300 MHz) δ ppm | 13C NMR (CDCl3, 100.6 MHz) δ ppm | Reference |

| cis(±)-1-ethylcyclopropane-1,2-dicarboxylic acid | 1.11 (t, J = 8.34, 3H); 1.26–1.31 (m, 1H), 1.97–2.06 (m, 2H), 2.15–2.21 (m, 2H) | 33.32; 31.17; 21.48; 18.49; 11.59 | [4] |

| cis(±)-1-phenylcyclopropane-1,2-dicarboxylic acid | 1.40–1.44 (m, 1H); 2.24–2.27 (m, 2H), 7.33−7.39 (m, 5H) | 129.29; 128.21; 126.87; 33.32; 31.17; 21.48 | [4] |

| cis(±)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid | 1.12 (s, 6H); 2.21–2.25 (m, 2H) | 33.32; 31.17; 21.48; 17.58 | [4] |

Biological Activity: Inhibition of O-acetylserine Sulfhydrylase (OASS)

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid and its derivatives have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway in bacteria and plants. As this pathway is absent in mammals, OASS is an attractive target for the development of novel antibiotics.

Table 4: Dissociation Constants (Kd) of Cyclopropane Derivatives for OASS Isoforms

| Compound | Kd OASS-A (µM) | Kd OASS-B (µM) | Reference |

| Tetrasubstituted cyclopropane-1,2-dicarboxylic acid (Compound 23) | 9.0 | 40 | [1] |

| Benzyl substituted derivative (Compound 24) | 48 | 368 | [1] |

Experimental Protocol 4: O-acetylserine Sulfhydrylase (OASS) Inhibition Assay [5]

-

Principle: The assay measures the enzymatic activity of OASS by quantifying the production of L-cysteine. The inhibition is determined by measuring the decrease in L-cysteine formation in the presence of the inhibitor.

-

Materials: Purified OASS enzyme, O-acetylserine (OAS), sodium sulfide (Na₂S), PLP coenzyme, potassium phosphate buffer, trichloroacetic acid, Gaitonde's reagent.

-

Procedure:

-

The assay mixture containing buffer, OAS, Na₂S, EDTA, and PLP is prepared.

-

The inhibitor, dissolved in a suitable solvent, is added to the assay mixture at various concentrations.

-

The reaction is initiated by the addition of the OASS enzyme.

-

The reaction is incubated for a specific time at a controlled temperature (e.g., 4 minutes).

-

The reaction is stopped by the addition of trichloroacetic acid.

-

The amount of L-cysteine produced is determined colorimetrically using Gaitonde's reagent.

-

The dissociation constant (Kd) is calculated from the dose-response curve.

-

Visualizations

Caption: Synthetic and resolution workflow for (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Caption: Inhibition of OASS by (1R,2R)-cyclopropane-1,2-dicarboxylic acid derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.asm.org [journals.asm.org]

(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: A Technical Overview

CAS Number: 696-75-3

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a conformationally constrained dicarboxylic acid that has garnered interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone offers a unique stereochemical scaffold for the design of enzyme inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆O₄ | PubChem[1] |

| Molecular Weight | 130.10 g/mol | PubChem[1] |

| IUPAC Name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | PubChem[1] |

| Appearance | White to Off-White Solid | ChemicalBook[2] |

| Melting Point | 139-140 °C (for cis-isomer) | ChemicalBook[2] |

| pKa₁ | 3.33 (for cis-isomer) | ChemicalBook[2] |

| pKa₂ | 6.47 (for cis-isomer) | ChemicalBook[2] |

| Solubility | Slightly soluble in methanol and water (for cis-isomer) | ChemicalBook[2] |

Synthesis and Experimental Protocols

The synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives often starts from commercially available precursors. A common method involves the hydrolysis of a corresponding diester.

Protocol: Synthesis of trans-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid Derivatives

This protocol describes the hydrolysis of a diethyl ester to yield the dicarboxylic acid.

Materials:

-

Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate

-

Potassium hydroxide (KOH)

-

Water

-

Ethanol

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in a mixture of ethanol and water.

-

Add a stoichiometric amount of potassium hydroxide to the solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to a low pH with hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.

-

Purify the product by recrystallization or column chromatography.

A similar approach can be used for the synthesis of the cis-isomer starting from the corresponding cis-diester or anhydride.[3]

Synthetic workflow for (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Biological Activity and Applications

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid and its derivatives have shown notable activity as enzyme inhibitors, particularly targeting O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[3][4][5] This makes OASS an attractive target for the development of novel antibiotics.

Inhibition of O-acetylserine sulfhydrylase (OASS)

Studies on Salmonella typhimurium OASS isoforms (OASS-A and OASS-B) have revealed that cyclopropane-1,2-dicarboxylic acid derivatives can act as inhibitors.[3] The binding affinity of these compounds can be determined using biophysical techniques such as fluorescence spectroscopy and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).[3][6]

Quantitative Data on OASS Inhibition:

| Compound | Target Isoform | Dissociation Constant (Kd) |

| Compound 2 (a cis-dicarboxylic acid) | OASS-A | 215 µM[3] |

| Compound 6 (a trans-dicarboxylic acid) | OASS-A | 245 µM[3] |

| Compound 23 (a substituted derivative) | OASS-A | 9.0 µM[3] |

| Compound 23 (a substituted derivative) | OASS-B | 40 µM[3] |

| Compound 24 (a substituted derivative) | OASS-A | 48 µM[3] |

| Compound 24 (a substituted derivative) | OASS-B | 368 µM[3] |

Experimental Protocol: Determination of Ligand-Binding Affinity to OASS by Fluorimetry

This protocol outlines a method to determine the dissociation constant (Kd) of ligands binding to OASS by monitoring changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) coenzyme.[6]

Materials:

-

Purified OASS enzyme (OASS-A or OASS-B)

-

(1R,2R)-cyclopropane-1,2-dicarboxylic acid or its derivatives

-

HEPES buffer (100 mM, pH 7.0)

-

Fluorometer

Procedure:

-

Prepare a solution of OASS (0.5–1.0 µM) in HEPES buffer.

-

Record the baseline fluorescence emission spectrum of the OASS solution by exciting at 412 nm.

-

Titrate the OASS solution with increasing concentrations of the ligand (e.g., (1R,2R)-cyclopropane-1,2-dicarboxylic acid).

-

After each addition of the ligand, allow the system to equilibrate and record the fluorescence emission spectrum.

-

Correct the spectra for any background fluorescence from the buffer and ligand.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

References

- 1. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [amp.chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Structure of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid

(1R,2R)-cyclopropane-1,2-dicarboxylic acid , a chiral organic compound, holds significance in chemical synthesis and drug discovery due to its rigid, three-dimensional structure. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its role as an enzyme inhibitor for researchers, scientists, and drug development professionals.

Molecular Structure and Nomenclature

(1R,2R)-cyclopropane-1,2-dicarboxylic acid belongs to the family of cyclopropanedicarboxylic acids. The designation "(1R,2R)" specifies the stereochemistry at the two chiral carbon atoms of the cyclopropane ring, indicating that both carboxylic acid groups are on the same side of the ring, corresponding to the trans configuration. The systematic IUPAC name for this enantiomer is trans-(1R,2R)-cyclopropane-1,2-dicarboxylic acid .

The molecule consists of a three-membered carbon ring, which imparts significant ring strain, influencing its reactivity and conformation. Two carboxylic acid functional groups are attached to adjacent carbon atoms of this ring.

Physicochemical and Spectroscopic Data

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol |

| XLogP3-AA | -0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 130.02660867 Da |

| Monoisotopic Mass | 130.02660867 Da |

| Topological Polar Surface Area | 74.6 Ų |

| Heavy Atom Count | 9 |

| Complexity | 144 |

Table 2: Spectroscopic Data

While a complete set of experimental spectra for the pure (1R,2R) enantiomer is not available, data for the closely related cis and trans isomers provide a reference for its characterization.

| Spectroscopic Technique | Isomer | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR | cis-isomer | δ 1.26–1.31 (m, 1H), 1.97–2.06 (m, 2H), 2.15–2.21 (m, 2H) |

| ¹³C NMR | cis-isomer | 18.49, 21.48, 31.17, 33.32 |

| IR Spectroscopy | General | C-H stretching (cyclopropyl): ~3080-3000 cm⁻¹, C=O stretching (carboxylic acid): 1725-1700 cm⁻¹, O-H stretching (carboxylic acid): 3300-2500 cm⁻¹ (broad) |

Synthesis and Characterization

A common method for the synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid involves the hydrolysis of its corresponding diethyl ester.

Experimental Protocol: Synthesis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid

-

Starting Material: Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.

-

Hydrolysis: The diethyl ester is hydrolyzed using a stoichiometric amount of a base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to ensure complete conversion.

-

Acidification: After the hydrolysis is complete, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 2-3. This protonates the carboxylate salt to yield the dicarboxylic acid.

-

Isolation: The precipitated (1R,2R)-cyclopropane-1,2-dicarboxylic acid is then isolated by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Characterization:

The synthesized product can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Application in Drug Development: Inhibition of O-acetylserine Sulfhydrylase (OASS)

(1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria and plants.[2] As this enzyme is absent in mammals, it represents an attractive target for the development of novel antimicrobial agents.

Signaling Pathway and Mechanism of Inhibition

OASS catalyzes the final step in cysteine biosynthesis. The cyclopropane-1,2-dicarboxylic acid scaffold acts as a competitive inhibitor, binding to the active site of the OASS enzyme and preventing the binding of its natural substrate, O-acetylserine.

Experimental Workflow: OASS Inhibition Assay

The inhibitory activity of (1R,2R)-cyclopropane-1,2-dicarboxylic acid against OASS can be determined using a fluorimetric binding assay.

Conclusion

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is a molecule with a well-defined stereochemistry and a rigid structure that makes it a valuable building block in organic synthesis and a promising scaffold for the design of enzyme inhibitors. Its role as an inhibitor of OASS highlights its potential in the development of new antimicrobial agents. Further research into its synthesis, derivatization, and biological activity is warranted to fully explore its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid

This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and biological relevance of (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its related stereoisomers.

Nomenclature and Identification

(1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a specific stereoisomer of cyclopropane-1,2-dicarboxylic acid. The nomenclature specifies the absolute configuration at the two chiral carbon atoms of the cyclopropane ring. Due to the cyclic nature of the molecule, the substituents can be on the same side (cis) or opposite sides (trans) of the ring.

-

IUPAC Name: The systematic name for the (1R,2R) isomer is trans-(1R,2R)-cyclopropane-1,2-dicarboxylic acid.[1] The "trans" designation indicates that the two carboxylic acid groups are on opposite sides of the cyclopropane ring.

-

Synonyms and Identifiers: This compound and its related isomers are known by various names and identifiers, which are crucial for database searches and procurement.[1][2][3]

| Identifier | (1R,2R)-trans-Isomer | (1S,2S)-trans-Isomer | (1R,2S)-cis-Isomer (meso) | General/Mixture |

| IUPAC Name | trans-(1R,2R)-cyclopropane-1,2-dicarboxylic acid | trans-(1S,2S)-cyclopropane-1,2-dicarboxylic acid[1] | cis-(1R,2S)-cyclopropane-1,2-dicarboxylic acid[3] | cyclopropane-1,2-dicarboxylic acid[2] |

| CAS Number | 14590-54-6[1] | 14590-54-6 (often grouped with 1S,2S) | 696-74-2[3][4] | 1489-58-3 (cis/trans mixture)[5] |

| PubChem CID | 6928367[1] | 6928367[1] | 726455[3] | 136524[2] |

| InChIKey | RLWFMZKPPHHHCB-VOTSOKGWSA-N | RLWFMZKPPHHHCB-HRFVKAFMSA-N[1] | RLWFMZKPPHHHCB-WSOKHJQSSA-N[3] | RLWFMZKPPHHHCB-UHFFFAOYSA-N[2] |

| SMILES | C1--INVALID-LINK--C(=O)O | C1--INVALID-LINK--C(=O)O[1] | C1--INVALID-LINK--C(=O)O[3] | C1C(C1C(=O)O)C(=O)O[2] |

Physicochemical Properties

The quantitative properties of cyclopropane-1,2-dicarboxylic acid are essential for experimental design, including solubility and formulation studies. The properties are generally similar across stereoisomers, with minor differences.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | [1][2][3] |

| Molecular Weight | 130.10 g/mol | [1][2][3] |

| Melting Point | 139-140 °C (cis-isomer) | [4] |

| Boiling Point | 305.8 ± 25.0 °C (Predicted) | [4] |

| pKa₁ | 3.33 (25°C) (cis-isomer) | [4] |

| pKa₂ | 6.47 (25°C) (cis-isomer) | [4] |

| XLogP3-AA | -0.6 | [1][2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 4 | [2][3] |

| Rotatable Bond Count | 2 | [2][3] |

| Topological Polar Surface Area | 74.6 Ų | [1][2][3] |

Experimental Protocols

Synthesis of trans-Cyclopropane-1,2-dicarboxylic Acid Derivatives

A common method for obtaining the trans-isomers involves the hydrolysis of the corresponding diethyl ester.[6]

Protocol: Hydrolysis of Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate [6]

-

Starting Material: Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate.

-

Reagent: Potassium hydroxide (KOH), stoichiometric amount.

-

Solvent: A mixture of tetrahydrofuran (THF) and water (e.g., 1:2 ratio).[6]

-

Procedure: a. Dissolve diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the THF/water solvent system. b. Add a stoichiometric amount of potassium hydroxide. c. Heat the reaction mixture to 100 °C.[6] d. Maintain the reaction for 24 hours.[6] e. Upon completion, acidify the mixture to protonate the carboxylate, leading to the precipitation or extraction of the dicarboxylic acid product.

-

Yield: This method typically results in quantitative yields of the trans-dicarboxylic acid derivatives.[6]

Biophysical Investigation using Saturation Transfer Difference (STD) NMR

Cyclopropane-1,2-dicarboxylic acids have been utilized as tool compounds to investigate ligand-protein interactions, specifically with O-acetylserine sulfhydrylase (OASS) enzymes.[6][7] STD-NMR is a powerful technique to identify which parts of a ligand are in close proximity to the protein receptor.

Protocol: STD-NMR for Protein-Ligand Interaction [6]

-

Sample Preparation: a. Prepare a solution of the target protein (e.g., OASS-A or OASS-B) at a concentration of approximately 10 µM.[6] b. The ligand (cyclopropane-1,2-dicarboxylic acid derivative) should be at a much higher concentration, for instance, 3 mM.[6] c. Use a suitable buffer, such as a phosphate buffer (e.g., 5 mM K₂PO₄, pH 8.0), which may contain a small percentage of a deuterated solvent like DMSO-d6 for locking.[6]

-

NMR Experiment: a. Acquire a standard 1D proton NMR spectrum of the sample to serve as a reference. b. Set up the STD experiment by defining on-resonance and off-resonance frequencies. The on-resonance frequency is used to selectively saturate protein resonances (typically in a region where no ligand signals are present, e.g., -1 ppm). The off-resonance frequency is set far away from any protein or ligand signals (e.g., 30 ppm). c. A train of selective Gaussian pulses is applied at the on-resonance frequency for a specific saturation time (e.g., 2 seconds). d. The saturation is transferred from the protein to binding ligands through spin diffusion. e. The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Data Analysis: a. Signals that appear in the difference spectrum belong to the ligand and indicate binding to the protein. b. The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons to the protein surface, providing insights into the binding epitope of the ligand.

Biological Significance and Applications

Cyclopropane-1,2-dicarboxylic acids have emerged as valuable chemical probes in the study of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants but absent in mammals.[7] This makes OASS a potential target for the development of novel antimicrobial agents.

These compounds, while exhibiting modest binding affinity, induce significant changes in the fluorescence of the pyridoxal 5'-phosphate (PLP) coenzyme upon binding to OASS.[6][7] This property makes them excellent tools for developing competition binding assays to screen for more potent inhibitors.[6]

Visualizations

Logical Flow of Nomenclature

References

- 1. (1S,2S)-cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 6928367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-1,2-Cyclopropane dicarboxylic acid | 696-74-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Chiral Cyclopropane Dicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral cyclopropane dicarboxylic acids are pivotal structural motifs in a myriad of biologically active molecules and serve as crucial building blocks in the synthesis of pharmaceuticals. Their constrained three-membered ring system imparts unique conformational rigidity, which is highly sought after in drug design to enhance binding affinity and selectivity for biological targets. This technical guide provides an in-depth overview of the seminal discoveries and state-of-the-art synthetic methodologies for accessing enantiomerically pure cyclopropane dicarboxylic acids. It details key experimental protocols, presents comparative quantitative data, and visualizes synthetic workflows, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The cyclopropane ring, a fundamental carbocycle in organic chemistry, has fascinated chemists for over a century since its discovery. The inherent ring strain and unique bonding characteristics of cyclopropanes make them not only interesting synthetic targets but also valuable components in biologically active compounds.[1] The introduction of chirality, particularly in di-substituted cyclopropanes like dicarboxylic acids, exponentially increases their potential in medicinal chemistry, as stereochemistry often dictates biological activity.[2]

Natural and synthetic cyclopropane-containing compounds exhibit a broad spectrum of biological activities, including enzyme inhibition, and have been utilized as insecticides, antifungal agents, and even in neurochemical studies.[3][4] For instance, (+)-(1R, trans)-chrysanthemic acid is a key component of pyrethroid insecticides, where the stereochemistry is crucial for its activity.[2] Similarly, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid is a vital intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I that is co-administered with the antibiotic imipenem.[5]

The synthesis of enantiomerically pure cyclopropane dicarboxylic acids presents a significant challenge due to the need to control both relative (cis/trans) and absolute stereochemistry. This guide explores the primary strategies developed to overcome these challenges, namely asymmetric synthesis and chiral resolution.

Synthetic Strategies and Methodologies

The preparation of chiral cyclopropane dicarboxylic acids can be broadly categorized into two main approaches: asymmetric synthesis, where chirality is introduced during the cyclopropanation step, and chiral resolution, where a racemic mixture of the cyclopropane is separated into its constituent enantiomers.

Asymmetric Synthesis

Asymmetric cyclopropanation is a powerful strategy that utilizes chiral catalysts or auxiliaries to directly produce enantiomerically enriched cyclopropanes.

The reaction of a diazoacetate with an olefin in the presence of a chiral catalyst is a cornerstone of asymmetric cyclopropanation.[2] Chiral copper and rhodium complexes have been extensively studied and successfully applied in this context.

A notable example is the use of chiral Schiff base-copper complexes for the synthesis of precursors to industrially valuable cyclopropanecarboxylic acids.[2] The catalyst, often derived from an optically active α-amino acid, creates a chiral environment that directs the approach of the olefin to the copper-carbene intermediate, leading to high enantioselectivity.

More recently, chiral-at-metal Rh(III) complexes have been employed for the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles, providing a practical route to 1,2,3-trisubstituted chiral cyclopropanes.[6]

Bio-catalysis has also emerged as a potent tool. Engineered variants of myoglobin have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones, demonstrating broad substrate scope and high stereoselectivity.[7][8]

Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Copper Catalyst [2]

-

Catalyst Preparation: A chiral Schiff base-copper complex is prepared by reacting an optically active α-amino acid with a salicylaldehyde derivative, followed by complexation with a copper(II) salt.

-

Reaction Setup: A solution of the olefin (e.g., isobutylene) in a suitable solvent (e.g., toluene) is placed in a reactor under an inert atmosphere. The chiral copper catalyst is added to this solution.

-

Diazoacetate Addition: Ethyl diazoacetate is added slowly to the reaction mixture at a controlled temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, an optically active alkyl cyclopropanecarboxylate, is purified by distillation or chromatography.

-

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Chiral Resolution

Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure compounds, especially on an industrial scale. This approach involves the separation of a racemic mixture of the target molecule.

A common resolution technique involves reacting the racemic cyclopropane dicarboxylic acid with a chiral resolving agent (a chiral base for an acidic substrate) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For example, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid has been successfully resolved by forming a diastereomeric salt with L-carnitine oxalate.[5] Similarly, a pyrimidinyl trans-cyclopropane carboxylic acid was resolved using (S)-1-(1-naphthyl)ethylamine.[9]

Experimental Protocol: Chiral Resolution by Fractional Crystallization [5][9]

-

Salt Formation: The racemic cyclopropane dicarboxylic acid is dissolved in a suitable solvent (e.g., dimethyl carbonate). An equimolar amount of the chiral resolving agent (e.g., (S)-1-(1-naphthyl)ethylamine) is added to the solution.

-

Crystallization: The solution is allowed to cool or the solvent is partially evaporated to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Enrichment: The enantiomeric excess (ee) of the crystallized salt is determined (e.g., by chiral HPLC). If necessary, the salt is recrystallized one or more times to achieve the desired level of enantiomeric purity.

-

Liberation of the Free Acid: The diastereomerically pure salt is treated with an acid (e.g., HCl) to liberate the enantiomerically pure cyclopropane dicarboxylic acid. The product is then extracted and purified.

Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture. Hydrolases, such as lipases and esterases, are commonly used for the kinetic resolution of racemic esters of cyclopropane dicarboxylic acids.

For instance, the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate has been achieved using various lipases, with Novozyme 435 showing high enantioselectivity.[5] Similarly, the amidase from Rhodococcus rhodochrous has been used for the enantioselective hydrolysis of amido esters derived from trans-cyclopropane-1,2-dicarboxylic acid.[10]

Quantitative Data Summary

The efficiency of these synthetic methods is evaluated based on chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The following tables summarize representative quantitative data from the literature.

Table 1: Asymmetric Synthesis of Chiral Cyclopropane Carboxylic Acid Derivatives

| Catalyst/Method | Olefin | Diazo Reagent | Product | Yield (%) | ee (%) | dr | Reference |

| Chiral Schiff base-Cu | Isobutylene | Ethyl diazoacetate | Ethyl (+)-2,2-dimethylcyclopropanecarboxylate | - | 92 | - | [2] |

| Chiral-at-metal Rh(III) | α,β-Unsaturated 2,2-acylimidazole | Vinyl sulfoxonium ylide | 1,2,3-Trisubstituted cyclopropane | up to 99 | up to 99 | >20:1 | [6] |

| Engineered Myoglobin | Styrene | Ethyl α-diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | - | >99 | >99:1 | [7][8] |

| Wadsworth-Emmons (Flow) | Chiral epoxide | - | (1S,2R)-2-Ethylcyclopropane-1-carboxylic acid | 60 | >99 | - | [11] |

Table 2: Chiral Resolution of Racemic Cyclopropane Carboxylic Acids

| Racemic Acid | Resolving Agent | Solvent | Yield (%) | ee (%) | Reference |

| 2,2-Dimethylcyclopropane carboxylic acid | L-Carnitine oxalate | - | 16.7 | >99 | [5] |

| Pyrimidinyl trans-cyclopropane carboxylic acid | (S)-1-(1-Naphthyl)ethylamine | Dimethyl carbonate | 39 | 99.6 | [9] |

Biological Significance and Applications

Chiral cyclopropane dicarboxylic acids and their derivatives are not merely synthetic curiosities; they are integral to numerous biologically active compounds. The conformational constraint imposed by the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target.

-

Enzyme Inhibition: As mentioned, a derivative of 2,2-dimethylcyclopropane carboxylic acid is a key component of Cilastatin, which protects the antibiotic imipenem from degradation by a renal enzyme.[5] Cyclopropane-1,2-dicarboxylic acids have also been investigated as inhibitors of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in bacteria, making them potential leads for new antibacterial agents.[12]

-

Neurochemistry: 1-Aminocyclopropanecarboxylic acids (ACCs), which can be derived from the corresponding dicarboxylic acids, are potent and selective ligands for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission.[3][4] This makes them valuable tools for studying the central nervous system.

-

Agrochemicals: The stereospecificity of pyrethroid insecticides, derived from chrysanthemic acid, underscores the importance of chirality in the design of effective and environmentally safer crop protection agents.[2]

Conclusion

The discovery and development of synthetic routes to chiral cyclopropane dicarboxylic acids have been driven by their significant potential in medicinal chemistry and other life sciences. From early resolution methods to modern asymmetric catalysis, the synthetic chemist's toolbox for accessing these valuable building blocks has expanded considerably. The methods detailed in this guide, including catalytic asymmetric cyclopropanation and chiral resolution, provide robust pathways to enantiomerically pure materials. The continued innovation in this field, including the use of biocatalysis and continuous flow technologies, promises to make these unique chiral scaffolds even more accessible for the development of next-generation therapeutics and agrochemicals.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. scispace.com [scispace.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sas.rochester.edu [sas.rochester.edu]

- 8. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1R,2R)-cyclopropane-1,2-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-cyclopropane-1,2-dicarboxylic acid. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the experimental protocols for their acquisition. While direct quantitative spectral data for the specific (1R,2R) enantiomer is limited in publicly available literature, this guide summarizes the known data for closely related isomers, which can serve as a valuable reference.

Data Presentation

The following tables summarize the available spectroscopic data for cyclopropane-1,2-dicarboxylic acid and its isomers. It is important to note that spectral data can be influenced by the specific experimental conditions, including the solvent and the instrument used.

Table 1: ¹H NMR Spectroscopic Data

| Compound/Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| cis-1,2-Cyclopropane dicarboxylic acid[1] | Data not specified | Not specified | Not specified | Not specified | Not specified |

| Cyclopropanecarboxylic acid[2] | CDCl₃ | 12.1, 2.77, 1.91, 1.84, 1.72, 1.60 | Not specified | Not specified | -COOH, -CH-, -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data

| Compound/Isomer | Solvent | Chemical Shift (δ) ppm | Assignment |

| cis-1,2-Cyclopropane dicarboxylic acid[3] | Data not specified | Not specified | Not specified |

| Cyclopropanecarboxylic acid[4] | CDCl₃ | Not specified | Not specified |

Table 3: IR Spectroscopic Data

| Compound/Isomer | Technique | Wavenumber (cm⁻¹) | Assignment |

| (1S,2S)-cyclopropane-1,2-dicarboxylic acid[5] | KBr Wafer | Not specified | Not specified |

| cis-1,2-Cyclopropanedicarboxylic acid[6] | KBr Wafer | Not specified | Not specified |

| Cyclopropanecarboxylic acid[7] | Solution (CCl₄/CS₂) | Not specified | Not specified |

Table 4: Mass Spectrometry Data

| Compound/Isomer | Ionization Method | m/z | Assignment |

| (1S,2S)-cyclopropane-1,2-dicarboxylic acid[5] | GC-MS | 84 (Top Peak), 85 (2nd Highest), 39 (3rd Highest) | Not specified |

| cis-1,2-Cyclopropanedicarboxylic acid[6] | GC-MS | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is thoroughly ground to a fine powder to ensure homogeneity and reduce particle size, which minimizes scattering of the infrared radiation.

-

-

Pellet Formation:

-

The powdered mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is then placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of (1R,2R)-cyclopropane-1,2-dicarboxylic acid.

Methodology:

-

Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often necessary. A common method is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to convert the carboxylic acid groups into more volatile esters.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Gas Chromatography:

-

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase) is used for separation.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample solution is injected into the heated inlet of the gas chromatograph.

-

Temperature Program: A temperature gradient is applied to the oven to elute the compounds based on their boiling points.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is a common method for generating ions.

-

Mass Analyzer: A quadrupole or other type of mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the interaction of (1R,2R)-cyclopropane-1,2-dicarboxylic acid with the enzyme O-acetylserine sulfhydrylase (OASS), a potential drug target.

This guide serves as a foundational resource for researchers working with (1R,2R)-cyclopropane-1,2-dicarboxylic acid. While comprehensive spectral data for this specific enantiomer remains to be fully elucidated in public domains, the provided information on related compounds and detailed experimental protocols offers a strong starting point for further investigation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. researchgate.net [researchgate.net]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Biological activity of cyclopropane carboxylic acid derivatives

An In-Depth Guide to the Biological Activity of Cyclopropane Carboxylic Acid Derivatives

Introduction

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered significant attention in medicinal chemistry and agrochemical development.[1] Its inherent ring strain and distinct electronic properties confer a rigid conformation, which can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects.[1] Cyclopropane carboxylic acid and its derivatives are versatile scaffolds found in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[2] These activities range from enzyme inhibition to antimicrobial, antiviral, antitumor, and neurochemical properties.[2]

This technical guide provides a comprehensive overview of the diverse biological activities of cyclopropane carboxylic acid derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Enzyme Inhibition

Cyclopropane carboxylic acid derivatives have been extensively studied as inhibitors of various enzymes, leveraging the ring's unique stereochemical constraints to achieve high potency and selectivity.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

O-Acetylserine sulfhydrylase (OASS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in cysteine biosynthesis in bacteria and plants, making it an attractive target for antimicrobial agents.[3] A series of 2-substituted-cyclopropane-1-carboxylic acids have been identified as potent inhibitors of OASS.[4] These compounds were designed to mimic the interaction between OASS and the C-terminus of its regulatory partner, serine acetyltransferase (SAT).[4]

The inhibition of OASS has been explored as a strategy to develop adjuvants for conventional antibiotics.[5][6] By disrupting cysteine biosynthesis, these inhibitors can weaken pathogenic bacteria and render them more susceptible to antibiotics like colistin, even in resistant strains.[5][7] Derivatives have shown nanomolar dissociation constants and the ability to significantly reduce the Minimum Inhibitory Concentration (MIC) of colistin against critical Gram-negative pathogens.[5][8]

Table 1: Quantitative Data for OASS Inhibition by Cyclopropane Carboxylic Acid Derivatives

| Compound Class/Derivative | Target Enzyme | Bioactivity Measurement | Value | Reference(s) |

|---|---|---|---|---|

| UPAR415 | S. Typhimurium OASS-A | KD | 0.028 µM | [5] |

| UPAR415 | S. Typhimurium OASS-B | KD | 0.490 µM | [5] |

| 2-Substituted-cyclopropane-1-carboxylic acids | H. influenzae OASS-A | Kdiss | Low micromolar range | [4] |

| Various acidic derivatives | S. Typhimurium OASS-A & OASS-B | Activity | Nanomolar range |[5][8][9] |

Cyclopropane Fatty Acid Synthetase Inhibition

The biosynthesis of cyclopropane fatty acids in bacteria involves the enzyme cyclopropane fatty acid synthetase. This process is subject to product inhibition by S-adenosylhomocysteine, a byproduct of the reaction.[10] This inhibitory mechanism is a key feedback loop in the regulation of membrane fluidity in certain bacteria.

Antimicrobial and Adjuvant Activity

While some cyclopropane derivatives exhibit intrinsic, albeit moderate, antimicrobial activity, their primary value lies in their role as antibiotic adjuvants.[11] By inhibiting nonessential bacterial pathways like cysteine synthesis, they can potentiate the effects of existing antibiotics.[5][6]

A notable example is the use of OASS inhibitors as colistin adjuvants.[8] Colistin's efficacy can be dramatically enhanced against pathogens like E. coli, S. Typhimurium, and K. pneumoniae when co-administered with these cyclopropane derivatives.[5] This strategy can restore the utility of older antibiotics against newly emerged resistant strains.

Table 2: Activity of Cyclopropane Derivatives as Colistin Adjuvants

| Derivative | Pathogen | Adjuvant Concentration | Colistin MIC Reduction | Reference(s) |

|---|---|---|---|---|

| Compound 13h | E. coli | 8 µg/mL | 3-fold | [5] |

| Compound 12h | E. coli | 8 µg/mL | 2-fold | [5] |

| Compound 13h | S. Typhimurium | 8 µg/mL | 2-fold | [5] |

| Compound 12h | S. Typhimurium | 8 µg/mL | 5-fold | [5] |

| IMD-0354 derivative (Compound 3) | A. baumannii 4106 | 5 µM | Reduces Colistin MIC to 4 µg/mL | [7] |

| IMD-0354 derivative (Compound 3) | K. pneumoniae B9 | 5 µM | Reduces Colistin MIC to 0.5 µg/mL |[7] |

The mechanism involves weakening the bacterial cell's ability to cope with stress, making it more vulnerable to the membrane-disrupting action of colistin.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Investigational Studies on a Hit Compound Cyclopropane-Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Function Studies on IMD-0354 Identifies Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (1R,2R)-Cyclopropane-1,2-dicarboxylic Acid: Application Notes and Protocols for Researchers

Introduction: (1R,2R)-Cyclopropane-1,2-dicarboxylic acid is a chiral molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane backbone serves as a valuable scaffold for the design of conformationally constrained analogs of bioactive molecules. The stereochemistry of the carboxylic acid groups is crucial for biological activity, making enantiomerically pure synthesis a critical aspect of its application. This document provides detailed application notes and experimental protocols for three key synthetic strategies to obtain (1R,2R)-cyclopropane-1,2-dicarboxylic acid: hydrolysis of the corresponding diester, enzymatic kinetic resolution, and asymmetric cyclopropanation.

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes to (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its precursors.